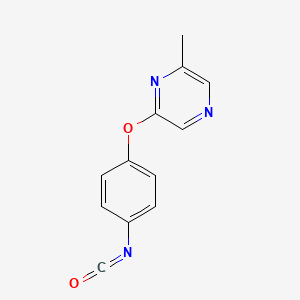

2-(4-Isocyanatophenoxy)-6-methylpyrazine

Description

Contextualization within the Chemistry of Isocyanates and Pyrazines

2-(4-Isocyanatophenoxy)-6-methylpyrazine is a bifunctional molecule that marries the distinct chemical characteristics of both the isocyanate and the pyrazine (B50134) functional groups. The isocyanate group (–N=C=O) is well-known for its high reactivity, particularly with nucleophiles such as alcohols, amines, and water. This reactivity is a cornerstone of polyurethane chemistry and is also extensively used in the synthesis of ureas and carbamates, which are common linkages in pharmaceuticals and other bioactive molecules. The aromatic isocyanate in this specific compound is expected to have higher reactivity compared to its aliphatic counterparts.

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement, is a prevalent scaffold in numerous natural and synthetic compounds. Pyrazines are key components in many pharmaceuticals, agrochemicals, and flavor and fragrance compounds. mdpi.comresearchgate.net The electron-deficient nature of the pyrazine ring influences its chemical behavior and the properties of its derivatives. The combination of the reactive isocyanate group with the biologically relevant pyrazine core, connected via a stable phenoxy linker, results in a molecule of significant interest for chemical synthesis.

Historical Development and Current Status of Research on Aryloxy-substituted Pyrazines

The exploration of pyrazine derivatives in various scientific domains has a rich history. Initially, research focused on naturally occurring pyrazines, often associated with flavors and fragrances. researchgate.net Over time, the synthetic versatility and biological significance of pyrazines led to broader investigations. The development of cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, revolutionized the synthesis of aryloxy-substituted heterocycles, including pyrazines. wikipedia.orgwikipedia.org These methods allow for the efficient formation of the carbon-oxygen bond between the pyrazine ring and a phenolic group, which was previously a synthetic challenge.

Historically, the synthesis of such compounds often required harsh reaction conditions. However, modern catalytic systems have made the synthesis of aryloxy-pyrazines more accessible and versatile. nih.govnih.gov Current research on aryloxy-substituted pyrazines is heavily focused on their application in medicinal chemistry. For instance, series of aryloxypyrazines have been designed and synthesized as highly selective antagonists for the oxytocin (B344502) receptor, highlighting their potential in drug discovery. mdpi.com The pyrazine moiety is often explored as a bioisostere for other aromatic systems like benzene (B151609) or pyridine (B92270) in drug design. pharmablock.com

Significance of this compound as a Versatile Building Block

The true value of this compound lies in its role as a versatile building block in organic synthesis. Its bifunctional nature allows for a modular approach to the construction of more complex molecules. The highly reactive isocyanate group can readily participate in addition reactions with a wide range of nucleophiles, enabling the facile introduction of the 6-methylpyrazin-2-yloxyphenoxy moiety into various molecular scaffolds.

This plug-and-play characteristic is particularly valuable in the generation of chemical libraries for drug discovery and material science. For example, in the development of kinase inhibitors, a common strategy involves the synthesis of a library of urea (B33335) derivatives. nih.gov The isocyanate can be reacted with a diverse set of amines to produce a corresponding library of ureas, where the pyrazine-containing fragment can be systematically evaluated for its contribution to biological activity. A notable example is the synthesis of pyrazine-based TrkA inhibitors, where an isocyanate intermediate was key to creating a series of compounds for evaluation. nih.gov

Overview of Major Research Domains Pertinent to the Compound

The primary research domain for a molecule like this compound is medicinal chemistry, particularly in the discovery of novel therapeutic agents. The pyrazine scaffold is a known pharmacophore present in several FDA-approved drugs. pharmablock.com Its derivatives are actively being investigated for a multitude of therapeutic applications.

Key Research Areas:

Antiviral Agents: Pyrazine derivatives have shown promise as antiviral drugs. mdpi.com The renowned antiviral drug Favipiravir contains a pyrazine core, spurring further research into this class of compounds for antiviral applications. mdpi.com

Agrochemicals: The structural motifs present in this compound are also relevant to the agrochemical industry, where pyrazine derivatives have been developed as fungicides and herbicides.

Materials Science: The reactive nature of the isocyanate group also allows for the incorporation of the pyrazine unit into polymers and other materials, potentially imparting specific thermal, optical, or electronic properties.

Interactive Data Table: Properties of this compound and Related Isomers

| Property | This compound (Predicted) | 2-(3-Isocyanatophenoxy)-6-methylpyrazine (Predicted) |

| Molecular Formula | C12H9N3O2 | C12H9N3O2 |

| Molecular Weight | 227.22 g/mol | 227.22 g/mol |

| Boiling Point | ~350.3 °C | ~350.3 °C |

| Density | ~1.22 g/cm³ | ~1.22 g/cm³ |

| pKa | ~0.12 | ~0.12 |

Data for the 3-isomer is sourced from publicly available chemical supplier databases and is predicted data.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-isocyanatophenoxy)-6-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2/c1-9-6-13-7-12(15-9)17-11-4-2-10(3-5-11)14-8-16/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABVOFXCRJAZHGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)OC2=CC=C(C=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640395 | |

| Record name | 2-(4-Isocyanatophenoxy)-6-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921938-98-9 | |

| Record name | 2-(4-Isocyanatophenoxy)-6-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Isocyanatophenoxy 6 Methylpyrazine and Analogues

Retrosynthetic Analysis of 2-(4-Isocyanatophenoxy)-6-methylpyrazine

A retrosynthetic analysis of the target molecule, this compound, logically commences by disconnecting the most reactive functional group, the isocyanate. This disconnection leads back to a primary amine precursor, 4-((6-methylpyrazin-2-yl)oxy)aniline. The isocyanate can be readily formed from the amine in a final synthetic step, for instance, through treatment with phosgene (B1210022) or a phosgene equivalent.

The next disconnection targets the ether linkage. Breaking the C-O bond between the pyrazine (B50134) ring and the phenoxy group suggests two primary precursor fragments: a halogenated or otherwise activated 6-methylpyrazine and 4-aminophenol (B1666318). This approach, a variant of the Williamson ether synthesis or a nucleophilic aromatic substitution, is a common strategy for forming aryl ethers. amazonaws.com

Finally, the substituted pyrazine ring itself can be deconstructed. The 2-halo-6-methylpyrazine precursor can be traced back to 2-hydroxy-6-methylpyrazine, which in turn can be synthesized from the condensation of a 1,2-dicarbonyl compound with an appropriate diamine. This classical approach to pyrazine synthesis provides a straightforward entry to the required heterocyclic core. researchgate.netwikipedia.org

Synthesis of the 6-Methylpyrazine Precursor

Strategies for Methylpyrazine Functionalization

The functionalization of methylpyrazines can be achieved through various methods. One common approach involves the direct synthesis from acyclic precursors. For instance, the condensation of pyruvaldehyde with ethylenediamine (B42938) would yield 2-methyl-2,3-dihydropyrazine, which can then be oxidized to 2-methylpyrazine (B48319). Further functionalization, such as halogenation, can then be carried out to prepare the molecule for subsequent coupling reactions.

Alternatively, functional groups already present on the pyrazine ring can be manipulated. For example, a pyrazine carboxylic acid can be converted to other functional groups. The synthesis of 6-methylpyrazine-2-carboxylic acid has been documented, providing a versatile intermediate for further transformations. acs.orggoogle.com

Recent advances in catalysis have also provided powerful tools for pyrazine functionalization. Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, allow for the introduction of various substituents onto the pyrazine ring with high selectivity. nih.gov For instance, a bromo- or chloropyrazine can be coupled with a methyl-containing organometallic reagent.

Regioselective Functionalization Approaches

Achieving the desired 2,6-disubstitution pattern on the pyrazine ring requires careful control of regioselectivity. In many pyrazine syntheses, the substitution pattern is dictated by the choice of starting materials. For instance, the condensation of an unsymmetrical 1,2-dicarbonyl compound with a diamine can lead to a mixture of regioisomers.

For pre-formed pyrazines, directed metalation can be a powerful tool for regioselective functionalization. The nitrogen atoms in the pyrazine ring influence the acidity of the ring protons, allowing for selective deprotonation and subsequent reaction with an electrophile. thieme-connect.com While the inherent electronic properties of the pyrazine ring direct substitution, the use of specific bases and reaction conditions can override these tendencies to achieve the desired isomer. nih.gov

Introduction of the 4-Hydroxyphenoxy Moiety

With a suitably activated 2-halo-6-methylpyrazine in hand, the next key transformation is the introduction of the 4-hydroxyphenoxy group. This is typically accomplished through a nucleophilic aromatic substitution or a metal-catalyzed coupling reaction.

Etherification Reactions in Pyrazine Chemistry

The formation of the ether linkage between the pyrazine and phenyl rings is a crucial step. A common method is the Williamson ether synthesis, where the sodium or potassium salt of 4-aminophenol (or a protected version) acts as a nucleophile, displacing a halide from the 2-position of the 6-methylpyrazine ring. The electron-deficient nature of the pyrazine ring facilitates this nucleophilic aromatic substitution.

The reaction conditions for such etherifications, including the choice of base, solvent, and temperature, are critical for achieving a good yield and minimizing side reactions.

Coupling Strategies for Aryloxy Linkages

Modern cross-coupling reactions offer alternative and often milder methods for forming C-O bonds. For instance, a palladium- or copper-catalyzed Buchwald-Hartwig amination-type reaction could be adapted for C-O bond formation between a halopyrazine and a phenol (B47542). These methods often exhibit high functional group tolerance, which would be advantageous if the amine on the phenol is unprotected.

The choice between a classical SNAr reaction and a metal-catalyzed coupling depends on the specific substrates and the desired reaction conditions. Both approaches are viable for the construction of the aryloxy-pyrazine core of the target molecule.

Formation of the Isocyanate Functional Group

The transformation of an amino group on the phenoxy substituent to an isocyanate is a critical step in the synthesis of this compound. This can be achieved through several methods, ranging from traditional phosgenation to more modern, greener alternatives. The precursor for this step is typically 2-(4-aminophenoxy)-6-methylpyrazine.

Phosgenation and Phosgene-Free Methods for Isocyanate Synthesis

Phosgenation: The most established industrial method for converting primary amines to isocyanates is through the use of phosgene (COCl₂) or its safer liquid analogues, diphosgene and triphosgene. The reaction with a primary amine, such as 2-(4-aminophenoxy)-6-methylpyrazine, proceeds in a two-step sequence. epa.gov Initially, at lower temperatures, the amine reacts with phosgene to form a carbamoyl (B1232498) chloride. nih.gov Subsequent heating of the reaction mixture eliminates hydrogen chloride (HCl) to yield the desired isocyanate. nih.gov The process is often carried out in an inert solvent like chlorobenzene (B131634) or toluene. researchgate.net To minimize side reactions, such as the formation of urea (B33335) derivatives, the amine can first be converted to its hydrochloride salt before reacting with phosgene. epa.gov

Phosgene-Free Methods: Growing safety and environmental concerns associated with the high toxicity of phosgene have spurred the development of phosgene-free synthetic routes to isocyanates. nih.gov

One of the most prominent phosgene-free methods is the Curtius rearrangement , which involves the thermal decomposition of an acyl azide (B81097) to an isocyanate. wikipedia.orgnih.govrsc.org For the synthesis of this compound, this would involve the conversion of a corresponding carboxylic acid (e.g., 4-(6-methylpyrazin-2-yloxy)benzoic acid) to an acyl azide, which then rearranges to the target isocyanate upon heating. nih.govrsc.orgorganic-chemistry.org This method is valued for its mild conditions and tolerance of a wide range of functional groups. nih.govnih.gov

Another phosgene-free approach involves the reaction of an organic formamide (B127407) with a diorganocarbonate, followed by thermolysis of the resulting carbamate (B1207046) to yield the isocyanate. researchgate.net This method offers high yields and avoids the use of phosgene. The thermolysis of the carbamate intermediate is a key step in many non-phosgene routes. nih.gov

The following table summarizes the key aspects of phosgenation and a common phosgene-free method:

| Method | Reagents | Intermediates | Key Features |

| Phosgenation | Phosgene (COCl₂), Diphosgene, or Triphosgene | Carbamoyl chloride | Established industrial method, often high-yielding but uses highly toxic reagents. epa.govnih.gov |

| Curtius Rearrangement | Acyl azide (from carboxylic acid) | Acyl nitrene (proposed) | Phosgene-free, mild conditions, tolerant of various functional groups. wikipedia.orgnih.govrsc.org |

Green Chemistry Approaches in Isocyanate Generation

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of isocyanate synthesis, this primarily involves avoiding phosgene and developing more environmentally benign processes.

The Curtius rearrangement is considered a greener alternative to phosgenation as it avoids the use of phosgene. wikipedia.orgnih.govrsc.org Recent advancements have focused on one-pot procedures where the carboxylic acid is converted directly to the isocyanate without isolating the acyl azide intermediate, further improving the efficiency and safety of the process. nih.gov

Another green approach is the reductive carbonylation of nitroarenes . This method aims to produce isocyanates directly from nitro compounds and carbon monoxide, bypassing the need for both the reduction to an amine and the use of phosgene. nih.gov While promising, this method often requires catalysts and specific reaction conditions to achieve high selectivity and yield.

The use of dimethyl carbonate (DMC) as a phosgene substitute is also an area of active research. DMC is a non-toxic and biodegradable reagent that can react with amines to form carbamates, which can then be thermally decomposed to isocyanates.

The table below compares key green chemistry approaches for isocyanate synthesis.

| Approach | Starting Material | Key Reagents/Conditions | Advantages |

| Curtius Rearrangement | Carboxylic Acid | Acyl azide formation, thermal or photochemical rearrangement | Phosgene-free, mild conditions. nih.govrsc.orgorganic-chemistry.org |

| Reductive Carbonylation | Nitroarene | Carbon monoxide, catalyst | Direct conversion, avoids amine synthesis and phosgenation. nih.gov |

| Dimethyl Carbonate (DMC) Method | Amine | Dimethyl carbonate, catalyst | Non-toxic phosgene substitute, biodegradable. |

Advanced Synthetic Routes and Convergent Syntheses

A likely starting material for the pyrazine component is 2-chloro-6-methylpyrazine . This can be coupled with 4-aminophenol or, alternatively, with 4-nitrophenol followed by reduction of the nitro group to an amine. Several modern cross-coupling reactions are suitable for forming the crucial C-O ether bond.

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of aryl ethers from an aryl halide and a phenol. researchgate.net While traditional Ullmann conditions often require high temperatures, modern variations with soluble copper catalysts and ligands can proceed under milder conditions. researchgate.net

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N and C-O bonds. beilstein-journals.org This reaction is known for its broad substrate scope and functional group tolerance, making it a highly attractive method for coupling 2-halopyrazines with phenols. beilstein-journals.org The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction. beilstein-journals.org

Nucleophilic Aromatic Substitution (SNAr) offers a more direct route, where a highly activated aryl halide reacts with a nucleophile. nih.gov The electron-deficient nature of the pyrazine ring can facilitate the displacement of a halide at the 2-position by the phenoxide ion derived from 4-aminophenol or 4-nitrophenol. nih.gov

The following table outlines these advanced synthetic routes for the formation of the 2-(4-aminophenoxy)-6-methylpyrazine precursor.

| Reaction | Key Reactants | Catalyst/Reagents | Description |

| Ullmann Condensation | 2-halopyrazine, 4-aminophenol/nitrophenol | Copper catalyst (e.g., CuI), base | Copper-catalyzed formation of an aryl ether bond. researchgate.net |

| Buchwald-Hartwig Coupling | 2-halopyrazine, 4-aminophenol/nitrophenol | Palladium catalyst (e.g., Pd(OAc)₂), phosphine (B1218219) ligand, base | Palladium-catalyzed cross-coupling for C-O bond formation. beilstein-journals.org |

| Nucleophilic Aromatic Substitution (SNAr) | 2-halopyrazine, 4-aminophenol/nitrophenol | Base | Direct displacement of the halide by the phenoxide. nih.gov |

Isolation and Purification Techniques for this compound

The purification of isocyanates like this compound requires careful consideration due to their reactivity, particularly towards moisture. Common purification methods include distillation, recrystallization, and chromatography.

Distillation is a widely used technique for purifying isocyanates on a larger scale. google.comacs.orgnih.gov Vacuum distillation is typically employed to lower the boiling point and prevent thermal degradation of the compound. google.comacs.org For high-boiling isocyanates, techniques like thin-film evaporation can be used to minimize the thermal stress on the molecule. nih.gov

Recrystallization can be an effective method for purifying solid isocyanates. google.com The choice of solvent is critical; the isocyanate should be soluble in the hot solvent and sparingly soluble at lower temperatures. google.com It is important to use anhydrous solvents to prevent the hydrolysis of the isocyanate to the corresponding amine and the formation of urea byproducts.

Chromatography can be used for the purification of isocyanates, particularly on a smaller, laboratory scale. epa.gov Column chromatography using silica (B1680970) gel can be employed, but care must be taken to use dry solvents and to perform the separation relatively quickly to minimize contact time with the stationary phase, which can sometimes promote decomposition. acs.org High-performance liquid chromatography (HPLC) is often used for the analysis and purification of isocyanates and their derivatives. nih.govbeilstein-journals.orgnih.gov

The table below summarizes common purification techniques for isocyanates.

| Technique | Principle | Key Considerations |

| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Prevents thermal degradation of the heat-sensitive isocyanate group. google.comacs.org |

| Recrystallization | Purification based on differences in solubility at varying temperatures. | Requires the use of anhydrous solvents to avoid hydrolysis and side reactions. google.com |

| Chromatography | Separation based on differential partitioning between a stationary and a mobile phase. | Requires anhydrous conditions and can be suitable for small-scale purification and analysis. nih.govbeilstein-journals.orgepa.gov |

Chemical Reactivity and Reaction Mechanisms of 2 4 Isocyanatophenoxy 6 Methylpyrazine

Reactivity Profile of the Isocyanate Group

The isocyanate group (–N=C=O) is characterized by a highly electrophilic central carbon atom, due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This makes it a prime target for nucleophilic attack and a versatile functional group for various addition and polymerization reactions.

Nucleophilic Addition Reactions (e.g., with Alcohols, Amines, Thiols)

The most prominent reaction of isocyanates is the nucleophilic addition of compounds with active hydrogen atoms. researchgate.net This reaction proceeds via a nucleophilic attack on the carbonyl carbon of the isocyanate, leading to the formation of stable addition products. The general mechanism involves the donation of an electron pair from the nucleophile to the isocyanate's central carbon, followed by proton transfer to the isocyanate's nitrogen atom.

The reactivity of nucleophiles towards isocyanates generally follows the order: primary amines > secondary amines > alcohols > thiols > phenols. researchgate.net

Reaction with Alcohols: Alcohols react with isocyanates to form carbamates (urethanes). This reaction is fundamental in polyurethane chemistry. mdpi.com The reaction can be catalyzed by both acids and bases. The experimental activation energies for the reactions of aryl isocyanates, such as the one in the title compound, with alcohols typically range from 17 to 54 kJ/mol, depending on the solvent and reactant ratios. mdpi.com

Reaction with Amines: Amines readily react with isocyanates to produce ureas. This reaction is generally very fast and often does not require a catalyst. rsc.org The high reactivity is attributed to the greater nucleophilicity of amines compared to alcohols.

Reaction with Thiols: Thiols react with isocyanates to yield thiocarbamates. This reaction is typically slower than the reaction with alcohols and often requires a catalyst, such as a tertiary amine (e.g., triethylamine), to proceed at a reasonable rate. researchgate.netresearchgate.net The mechanism, when catalyzed by a tertiary amine, involves the formation of a complex between the amine and the thiol, which then attacks the isocyanate. researchgate.net

Table 1: Nucleophilic Addition Reactions of the Isocyanate Group

| Nucleophile | Reagent Class | Product | General Reaction |

|---|---|---|---|

| R-OH | Alcohol | Carbamate (B1207046) (Urethane) | Ar-NCO + R-OH → Ar-NHCOOR |

| R-NH₂ | Primary Amine | Urea (B33335) | Ar-NCO + R-NH₂ → Ar-NHCONHR |

| R₂NH | Secondary Amine | Urea | Ar-NCO + R₂NH → Ar-NHCONR₂ |

| R-SH | Thiol | Thiocarbamate | Ar-NCO + R-SH → Ar-NHCOSR |

Self-Polymerization Mechanisms

Aryl isocyanates can undergo self-polymerization, particularly in the presence of anionic initiators or specific catalysts, and at elevated temperatures. The most common form of self-polymerization is cyclotrimerization.

Cyclotrimerization: In this process, three isocyanate molecules react to form a highly stable, six-membered heterocyclic ring known as an isocyanurate (or 1,3,5-triazine-2,4,6-trione). This reaction is often an undesirable side reaction during polyurethane formation but can be utilized intentionally to create polyisocyanurate foams with high thermal stability. The mechanism typically involves an anionic polymerization pathway. acs.org

Linear Polymerization: Under certain conditions, particularly with anionic initiators like sodium cyanide at low temperatures, isocyanates can undergo linear polymerization to form polyisocyanates, which are nylons-1. acs.org However, the decomposition of the growing polymer chain can compete with the propagation process. acs.org

Cycloaddition Reactions

The cumulative double bonds (C=N and C=O) in the isocyanate group allow it to participate in cycloaddition reactions, acting as a dienophile or a dipolarophile.

[3+2] Cycloadditions: Isocyanates are known to react with 1,3-dipoles such as nitrones or aza-oxyallyl cations. researchgate.netacs.org For instance, the reaction with nitrones can lead to the formation of five-membered heterocyclic rings like 1,2,4-oxadiazolidin-5-ones. acs.orgtandfonline.com The mechanism can be either concerted or stepwise, depending on the solvent polarity. acs.org

[4+1] Cycloadditions: Isocyanides can undergo formal [4+1] cycloaddition with various electrophilic substrates, including vinyl isocyanates, to afford functionalized five-membered heterocycles. rsc.org

Reactivity of the Pyrazine (B50134) Heterocycle

Pyrazine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This structure renders the ring electron-deficient and significantly influences its reactivity compared to benzene (B151609).

Electrophilic Aromatic Substitution on the Pyrazine Ring

The pyrazine ring is highly resistant to electrophilic aromatic substitution (EAS). thieme-connect.de This deactivation is due to several factors:

The two electron-withdrawing nitrogen atoms reduce the electron density of the aromatic ring, making it less nucleophilic. slideshare.netresearchgate.net

In the acidic conditions required for many EAS reactions (e.g., nitration, sulfonation), the basic nitrogen atoms are protonated. This results in the formation of a pyrazinium cation, which is even more strongly deactivated towards electrophilic attack. thieme-connect.de

Successful electrophilic substitutions on a pyrazine ring typically require the presence of strong electron-donating (activating) groups on the ring or proceeding through an N-oxide intermediate, which increases the ring's electron density. thieme-connect.deresearchgate.net Direct halogenation is possible but usually requires harsh conditions, such as high temperatures. thieme-connect.de

Nucleophilic Aromatic Substitution on the Pyrazine Ring

Conversely, the electron-deficient nature of the pyrazine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group (like a halide) is present on one of the carbon atoms. thieme-connect.describd.comwikipedia.org

The mechanism is a two-step addition-elimination process:

Addition: A nucleophile attacks an electron-deficient carbon atom of the pyrazine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atoms, which provides significant stabilization. stackexchange.com

Elimination: The leaving group is expelled, and the aromaticity of the pyrazine ring is restored.

Halopyrazines are generally more reactive towards nucleophiles than the corresponding halopyridines. thieme-connect.de For the title compound, a nucleophilic attack would not be favored on the unsubstituted pyrazine ring as there is no suitable leaving group. However, if a derivative were synthesized with a leaving group (e.g., a chlorine atom) on the pyrazine ring, it would be a prime site for SNAr reactions.

Table 2: Reactivity of the Pyrazine Ring

| Reaction Type | Reactivity | Reason |

|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Very Low | Electron-withdrawing nitrogen atoms; ring protonation in acidic media. thieme-connect.deresearchgate.net |

| Nucleophilic Aromatic Substitution (SNAr) | High (with leaving group) | Electron-deficient ring; stabilization of anionic intermediate by nitrogen atoms. thieme-connect.destackexchange.com |

Coordination Chemistry of the Pyrazine Nitrogen Atoms

The pyrazine ring in 2-(4-isocyanatophenoxy)-6-methylpyrazine contains two nitrogen atoms which possess lone pairs of electrons, making them potential sites for coordination with metal ions. The electron density distribution in the pyrazine ring is influenced by the strong inductive effect of these two symmetrically arranged nitrogen atoms. nih.gov This allows the pyrazine moiety to act as a ligand in the formation of coordination complexes.

Research on pyrazine and its derivatives has demonstrated their ability to form complexes with a variety of transition metals, including ruthenium(III), copper(II), and nickel(II). nih.govrsc.orgubc.ca In these complexes, the pyrazine nitrogen atoms can coordinate to the metal center. Depending on the metal and the reaction conditions, the pyrazine ligand can be monodentate, bridging two metal centers, or even part of a chelate structure if other coordinating groups are present on the substituent. nih.govubc.ca

For instance, studies on N′-benzylidenepyrazine-2-carbohydrazonamide, a different pyrazine derivative, have shown that it acts as a bidentate ligand, with one of the pyrazine nitrogen atoms involved in metal(II) coordination. nih.gov In complexes of 2-methylpyrazine (B48319) with copper(II) and nickel(II), both bridging and terminal pyrazine ligands have been observed. ubc.ca The formation of stable metal complexes with pyrazine derivatives has been confirmed through techniques such as UV-Vis and FT-IR spectroscopy, as well as electrochemical measurements. rsc.org The stability of these complexes can be quantified by their stability constants, which have been determined for various pyrazine-metal complexes in solution. rsc.orgnih.govresearchgate.net

Table 1: Examples of Metal Complexes with Pyrazine Derivatives

| Pyrazine Derivative | Metal Ion | Coordination Mode | Reference |

| N′-benzylidenepyrazine-2-carbohydrazonamide | Co(II), Ni(II), Mn(II), Fe(III) | Bidentate | nih.gov |

| 2-Methylpyrazine | Cu(II), Ni(II) | Bridging and Terminal | ubc.ca |

| Pyrazine-2-amidoxime | Ru(III) | Not specified | rsc.org |

| 1,4-bis(3-aminopropyl)piperazine | Cu(II) | Tetradentate | researchgate.net |

This table is illustrative and based on data for related pyrazine compounds.

Influence of the Phenoxy Spacer on Reactivity

The phenoxy spacer in this compound plays a crucial role in modulating the reactivity of the isocyanate group. The spacer connects the electron-rich pyrazine ring to the electrophilic isocyanate group via a phenyl ring and an ether linkage. This arrangement influences the electronic properties of the isocyanate.

Aromatic isocyanates are generally more reactive than aliphatic isocyanates because the aromatic ring can delocalize the negative charge that develops on the nitrogen atom in the transition state of nucleophilic attack. aidic.itencyclopedia.pub The nature of substituents on the aromatic ring further fine-tunes this reactivity. Electron-withdrawing groups on the aromatic ring enhance the electrophilicity of the isocyanate carbon atom, thereby increasing its reactivity towards nucleophiles. aidic.itencyclopedia.pub Conversely, electron-donating groups decrease the reactivity.

The reactivity of the isocyanate group is critical in its reactions with nucleophiles such as alcohols, amines, and water, leading to the formation of urethanes, ureas, and carbamic acids (which subsequently decomposes to an amine and carbon dioxide), respectively. wikipedia.org The phenoxy spacer, by influencing the electron density on the isocyanate group, will affect the rates of these reactions.

Stability and Degradation Pathways of this compound

The stability of this compound is influenced by environmental factors such as moisture, temperature, and light. The isocyanate group is the most susceptible part of the molecule to degradation.

Hydrolytic Stability: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to form a primary amine and carbon dioxide. wikipedia.orgnoaa.gov In the case of this compound, hydrolysis would lead to the formation of 2-(4-aminophenoxy)-6-methylpyrazine. The rate of hydrolysis can be influenced by factors such as pH and the presence of catalysts. nih.gov The ether linkage within the phenoxy spacer is generally more stable to hydrolysis than ester bonds, but can be cleaved under harsh conditions. researchgate.net Silyl ether bonds, for comparison, are known to be susceptible to hydrolysis under either acidic or basic conditions. mdpi.com

Thermal Stability: Aromatic isocyanates can undergo thermal degradation. At elevated temperatures, urethanes formed from aromatic isocyanates can revert to the isocyanate and alcohol. ebrary.net The thermal stability of polyurethanes derived from aromatic isocyanates is generally lower than that of those derived from aliphatic isocyanates. ebrary.net The degradation of polyurethanes can also lead to the cleavage of the urethane (B1682113) linkage, forming primary or secondary amines, olefins, and carbon dioxide. mdpi.com For aromatic isocyanates like those in polyurethane, thermal degradation can also result in the release of toxic aromatic diamines. aidic.itrsc.org

Photodegradation: Aromatic isocyanates and the polyurethanes derived from them are known to undergo photodegradation upon exposure to UV radiation, leading to discoloration and loss of physical properties. dtic.mil The photodegradation of aromatic isocyanates can proceed through mechanisms like the photo-Fries rearrangement. dtic.mildtic.mil

Table 2: Potential Degradation Products of this compound

| Degradation Pathway | Key Reactant/Condition | Major Degradation Product |

| Hydrolysis | Water | 2-(4-Aminophenoxy)-6-methylpyrazine and CO₂ |

| Thermal Degradation | High Temperature | Potentially leads to cleavage of the molecule |

| Photodegradation | UV Light | Complex mixture of rearranged and cleaved products |

Kinetic and Thermodynamic Aspects of Key Reactions

The reactions of the isocyanate group in this compound are characterized by specific kinetic and thermodynamic parameters. The most common reactions are with nucleophiles like alcohols and amines.

Kinetics: The reaction of isocyanates with alcohols to form urethanes is typically a second-order reaction. researchgate.net The rate of reaction is influenced by the structure of both the isocyanate and the alcohol, as well as the solvent and the presence of catalysts. researchgate.netrsc.org Aromatic isocyanates react faster than aliphatic ones. pcimag.com The reaction rate is also affected by steric hindrance around the isocyanate group and the nucleophile. semanticscholar.org The reaction of phenyl isocyanate with n-butanol has been studied kinetically, with the rate-determining step proposed to be the nucleophilic attack of a tertiary amine catalyst on an associate of the isocyanate and alcohol. semanticscholar.org

Thermodynamics: The reaction of isocyanates with alcohols is an exothermic process. The enthalpy of formation for urethanes from various isocyanates and alcohols typically ranges from -16 to -34 kcal/mol. ebrary.net Quantum-chemical calculations for the reaction of phenyl isocyanate with methanol (B129727) have shown that the enthalpy and entropy of the reaction increase with the degree of methanol association. researchgate.net The activation energy for the reaction of isocyanates with alcohols is also a key parameter. For the reaction of phenyl isocyanate with various propanediols, activation energies have been calculated. researchgate.net

Table 3: Representative Thermodynamic and Kinetic Data for Phenyl Isocyanate Reactions

| Reactant | Reaction Type | Activation Energy (Ea) (kJ/mol) | Enthalpy of Reaction (ΔH) (kcal/mol) | Reference |

| Methanol | Urethane formation | ~27.0 (theoretical) | - | mdpi.com |

| n-Butanol | Urethane formation | - | -25.1 | ebrary.net |

| 1,2-Propanediol | Urethane formation | Varies | - | researchgate.net |

| 1,3-Propanediol | Urethane formation | Varies | - | researchgate.net |

This table presents data for the model compound phenyl isocyanate to illustrate typical values for isocyanate reactions.

The kinetic and thermodynamic parameters for the reactions of this compound would be influenced by the electronic and steric effects of the 2-methylpyrazine-phenoxy substituent. The electron-withdrawing nature of the pyrazine ring, moderated by the phenoxy spacer, would likely result in a reactivity profile that is distinct from simple phenyl isocyanate.

Structural Modifications and Derivatization Strategies for 2 4 Isocyanatophenoxy 6 Methylpyrazine

Design Principles for New Chemical Entities

The design of new chemical entities (NCEs) derived from 2-(4-isocyanatophenoxy)-6-methylpyrazine would likely be guided by its potential as a covalent inhibitor, given the reactive isocyanate group. wikipedia.org The isocyanate can form covalent bonds with nucleophilic residues (such as cysteine, serine, or lysine) in the active site of a target protein. The core design principles would revolve around optimizing the reactivity of the isocyanate group, improving binding affinity and selectivity for the target protein, and enhancing pharmacokinetic properties.

Key design considerations would include:

Modulation of Reactivity: The electrophilicity of the isocyanate group can be fine-tuned through electronic modifications on the phenyl ring to ensure it reacts selectively with the intended biological target.

Enhancement of Non-covalent Interactions: Modifications to the pyrazine (B50134) and phenyl moieties can introduce additional hydrogen bonds, hydrophobic interactions, or van der Waals forces with the target protein, thereby increasing binding affinity and selectivity. researchgate.net

Improvement of Physicochemical Properties: Derivatization can be employed to optimize properties such as solubility, metabolic stability, and cell permeability, which are crucial for drug development.

Modifications at the Pyrazine Moiety

The pyrazine ring is a key component of many biologically active compounds, including several approved drugs. nih.govnih.gov Modifications to this part of the molecule can significantly impact biological activity and selectivity. researchgate.net

The methyl group at the 6-position of the pyrazine ring is a prime site for modification. Its replacement with other functional groups can alter the steric and electronic properties of the molecule, influencing its interaction with a target protein.

| Modification | Rationale | Potential Impact |

|---|---|---|

| Replacement with larger alkyl groups (e.g., ethyl, propyl) | To probe for additional hydrophobic pockets in the binding site. | May increase binding affinity if a suitable pocket is present; could also lead to steric hindrance. |

| Introduction of polar functional groups (e.g., -CH₂OH, -CH₂NH₂) | To form new hydrogen bonds with the target protein. | Could enhance binding affinity and improve solubility. |

| Replacement with electron-withdrawing groups (e.g., -CF₃) | To modulate the electronics of the pyrazine ring and potentially enhance binding or metabolic stability. | May alter the overall electronic character of the molecule, influencing long-range effects on the isocyanate's reactivity. |

| Cyclization with adjacent positions | To create a more rigid scaffold, such as a fused bicyclic system (e.g., pyrazolo[1,5-a]pyrimidine). researchgate.net | Can improve binding affinity by reducing the entropic penalty upon binding and may enhance selectivity. |

Introducing substituents, particularly halogens, directly onto the pyrazine ring can significantly alter the molecule's properties. nih.govacs.org Halogens can act as hydrogen bond acceptors and can modulate the electronic nature of the aromatic ring.

| Modification | Position | Rationale | Potential Impact |

|---|---|---|---|

| Chlorination/Fluorination | 3- or 5-position | To introduce a polar contact point and modulate the pKa of the pyrazine nitrogens. nih.gov | May enhance binding affinity and can block sites of metabolism. |

| Aryl or heteroaryl substitution | 3- or 5-position | To explore additional binding interactions in larger pockets. | Could significantly increase molecular weight and complexity; may lead to improved potency. researchgate.net |

| Amino or substituted amino groups | 3- or 5-position | To introduce hydrogen bond donors/acceptors. | Can improve solubility and provide new vectors for further derivatization. |

Variations within the Phenoxy Bridge

The phenoxy bridge serves as a linker between the pyrazine core and the reactive isocyanate group. Modifications to this bridge can alter the molecule's geometry and electronic properties.

The position of the isocyanate group on the phenyl ring is a critical determinant of the molecule's three-dimensional shape and its ability to interact with a target. wikipedia.org While the parent compound has the isocyanate at the 4-position (para), the 2-position (ortho) and 3-position (meta) isomers are important derivatives to explore.

| Isomer | Description | Potential Impact on Activity |

|---|---|---|

| 2-(2-Isocyanatophenoxy)-6-methylpyrazine | Ortho-isomer | The proximity of the isocyanate to the ether linkage may lead to intramolecular interactions or steric hindrance, potentially decreasing its reactivity or altering its binding mode. |

| 2-(3-Isocyanatophenoxy)-6-methylpyrazine | Meta-isomer | This isomer will present the reactive group at a different angle compared to the para-isomer, which could be optimal for targets with differently shaped binding pockets. |

Substituting the phenyl ring can directly influence the reactivity of the isocyanate group through inductive and resonance effects. wikipedia.org It also provides an opportunity to introduce new interactions with the target.

| Substitution | Position Relative to Isocyanate | Rationale | Potential Impact |

|---|---|---|---|

| Electron-withdrawing groups (e.g., -F, -Cl, -CF₃) | Ortho or meta | To increase the electrophilicity of the isocyanate, potentially increasing its covalent binding rate. | Enhanced reactivity could lead to off-target effects if not balanced with binding affinity. Introduction of fluorine can also improve metabolic stability. nih.gov |

| Electron-donating groups (e.g., -OCH₃, -CH₃) | Ortho or meta | To decrease the electrophilicity of the isocyanate, potentially improving selectivity for highly nucleophilic targets. | May reduce the rate of covalent bond formation, which could be beneficial for targets where a slower reaction is desired. mdpi.com |

| Bulky groups (e.g., tert-butyl) | Ortho | To introduce steric hindrance around the isocyanate, potentially preventing non-specific reactions. | Could also sterically block the desired reaction if the binding pocket is not accommodating. |

Transformation of the Isocyanate Group

The isocyanate group (–N=C=O) is a versatile functional group known for its high reactivity toward nucleophiles. This reactivity is the basis for numerous chemical transformations, making it a key site for the structural modification of this compound.

The addition of nucleophiles to the central carbon atom of the isocyanate moiety is the primary route for the synthesis of ureas, carbamates, and thiocarbamates. These reactions are typically high-yielding and proceed under mild conditions. wikipedia.org

Ureas: The reaction of an isocyanate with a primary or secondary amine yields a substituted urea (B33335). researchgate.net For this compound, this transformation would involve reacting it with a diverse range of amines to produce a library of pyrazine-phenoxy-urea derivatives. The general reaction is a cornerstone in medicinal chemistry for creating compounds with potential biological activities. researchgate.netnih.gov Although no specific urea derivatives of the title compound are reported, the synthesis would follow established protocols. google.comresearchgate.net

Carbamates: Alcohols react with isocyanates to form carbamates (urethanes). wikipedia.orgresearchgate.net This reaction is fundamental to the production of polyurethane polymers when diols or polyols are used. wikipedia.org In the context of discrete molecule synthesis, reacting this compound with various alcohols would yield the corresponding N-substituted carbamates. These reactions can be catalyzed by bases or certain organometallic compounds. wikipedia.orgnih.gov

Thiocarbamates: Thiols (R-SH) can add to the isocyanate group to form thiocarbamates. rsc.org This reaction is analogous to carbamate (B1207046) formation and provides a route to sulfur-containing derivatives. The synthesis is often efficient and can be performed under catalyst- and solvent-free conditions. rsc.orgnih.gov

The table below illustrates the hypothetical products from the reaction of this compound with representative nucleophiles.

| Nucleophile | Reagent Name | Product Class | Hypothetical Product Structure |

| R-NH₂ (Amine) | e.g., Aniline | Urea | 1-(4-(6-methylpyrazin-2-yloxy)phenyl)-3-phenylurea |

| R-OH (Alcohol) | e.g., Methanol (B129727) | Carbamate | Methyl (4-(6-methylpyrazin-2-yloxy)phenyl)carbamate |

| R-SH (Thiol) | e.g., Ethanethiol | Thiocarbamate | S-Ethyl (4-(6-methylpyrazin-2-yloxy)phenyl)carbamothioate |

Note: The above table is illustrative of general isocyanate reactivity and does not represent experimentally verified products for this compound based on available literature.

The isocyanate group can serve as a building block for the synthesis of various heterocyclic compounds through cycloaddition reactions or multicomponent reactions. researchgate.net For instance, isocyanates can react with 1,3-dipoles or other bifunctional reagents to construct five- or six-membered rings. There are documented methods for synthesizing heterocyclic systems like 1,2,4-triazines or benzotriazines from various precursors, which could theoretically be adapted. scispace.com However, the scientific literature lacks specific examples of such transformations starting from this compound.

Development of Functionalized Pyrazine-Isocyanate Hybrids

The term "hybrid molecule" in medicinal chemistry often refers to a compound that combines two or more pharmacophores to create a single molecule with potentially enhanced or synergistic biological activity. The structure of this compound, containing a pyrazine core often found in bioactive molecules and a reactive isocyanate handle, makes it a theoretical candidate for creating such hybrids. nih.gov

Strategies for developing functionalized hybrids could involve:

Modification of the Pyrazine Ring: Introducing additional substituents onto the pyrazine ring before or after the formation of the isocyanate. Functionalization of pyrazine rings is a known strategy in organic synthesis. rsc.orgnih.gov

Derivatization of the Isocyanate Group: Using the isocyanate as a linker to attach other complex molecular fragments, such as other heterocyclic systems, natural products, or pharmacologically active moieties.

While the concept of pyrazine-containing hybrids is established in the literature, specific research detailing the design, synthesis, and application of hybrids derived from this compound has not been found. nih.gov

Advanced Characterization Techniques and Spectroscopic Analysis of 2 4 Isocyanatophenoxy 6 Methylpyrazine

High-Resolution Mass Spectrometry for Molecular Confirmation

High-resolution mass spectrometry (HRMS) stands as a definitive technique for confirming the elemental composition and molecular weight of a compound. For 2-(4-Isocyanatophenoxy)-6-methylpyrazine, HRMS would provide a highly accurate mass measurement, allowing for the determination of its molecular formula.

Expected Data: The theoretical monoisotopic mass of this compound (C₁₂H₉N₃O₂) is 227.0695 g/mol . An experimental HRMS analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be expected to yield a measured mass that is within a very narrow tolerance (typically < 5 ppm) of this theoretical value, thus confirming the elemental composition.

| Parameter | Expected Value |

| Molecular Formula | C₁₂H₉N₃O₂ |

| Theoretical Monoisotopic Mass | 227.0695 g/mol |

| Expected Experimental Mass | 227.0695 ± 0.0011 |

| Ionization Mode | Positive Ion Mode |

| Expected Adducts | [M+H]⁺, [M+Na]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise three-dimensional structure of a molecule in solution. A combination of ¹H, ¹³C, and ¹⁵N NMR experiments would provide a detailed map of the atomic connectivity and chemical environment of each nucleus in this compound.

¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. The aromatic protons on the phenoxy and pyrazine (B50134) rings would appear in the downfield region (typically 6.5-8.5 ppm), while the methyl group protons would be found in the upfield region (around 2.5 ppm).

¹³C NMR: The carbon-13 NMR spectrum would provide information on all the unique carbon atoms in the molecule. The isocyanate carbon is expected to have a characteristic chemical shift in the range of 120-130 ppm. The carbons of the aromatic rings and the pyrazine ring will resonate in the 110-160 ppm region, while the methyl carbon will appear at a much higher field (around 20 ppm).

¹⁵N NMR: Nitrogen-15 NMR, although less common, would offer direct insight into the electronic environment of the three nitrogen atoms. The pyrazine nitrogens and the isocyanate nitrogen would exhibit distinct chemical shifts, providing further confirmation of the structure.

Predicted NMR Data for this compound:

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ¹H | ~8.2 | s | 1H | Pyrazine H |

| ~8.0 | s | 1H | Pyrazine H | |

| ~7.4 | d | 2H | Phenyl H (ortho to NCO) | |

| ~7.2 | d | 2H | Phenyl H (ortho to O) | |

| ~2.5 | s | 3H | Methyl H | |

| ¹³C | ~160 | s | Pyrazine C-O | |

| ~155 | s | Phenyl C-O | ||

| ~148 | s | Pyrazine C-N | ||

| ~145 | s | Pyrazine C-N | ||

| ~135 | s | Phenyl C-NCO | ||

| ~130 | s | Phenyl CH | ||

| ~128 | s | -N=C=O | ||

| ~120 | s | Phenyl CH | ||

| ~118 | s | Pyrazine CH | ||

| ~21 | s | Methyl C |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are invaluable for identifying the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would be dominated by a very strong and characteristic absorption band for the isocyanate (-N=C=O) group, typically appearing around 2250-2275 cm⁻¹. Other key absorbances would include C-O-C stretching vibrations for the ether linkage, C=N and C=C stretching vibrations from the pyrazine and phenyl rings, and C-H stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The symmetric stretching of the isocyanate group, which may be weak in the IR spectrum, often gives a strong Raman signal. The aromatic ring vibrations would also be prominent in the Raman spectrum.

Characteristic Vibrational Frequencies:

| Functional Group | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |

| Isocyanate (-N=C=O) | 2250 - 2275 (very strong) | 2250 - 2275 (strong) |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aromatic C=C Stretch | 1400 - 1600 | 1400 - 1600 |

| C-O-C Stretch (Aryl Ether) | 1200 - 1275 | 1200 - 1275 |

| Pyrazine Ring Vibrations | 1400 - 1600 | 1400 - 1600 |

| Methyl C-H Stretch | 2850 - 2960 | 2850 - 2960 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the phenyl and pyrazine aromatic systems. The conjugation between the phenoxy group and the pyrazine ring through the ether linkage would influence the position and intensity of these absorptions. The isocyanate group itself does not have strong absorptions in the typical UV-Vis range.

Expected UV-Vis Absorption Data (in a solvent like ethanol):

| Transition | Expected λ_max (nm) | Molar Absorptivity (ε) |

| π → π (Pyrazine Ring) | ~260-280 | Moderate to High |

| π → π (Phenyl Ring) | ~220-240 | High |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While obtaining a single crystal of this compound itself might be challenging, its derivatives are excellent candidates for X-ray crystallography. For instance, the reaction of the isocyanate with an alcohol or an amine would yield a stable urethane (B1682113) or urea (B33335) derivative, respectively, which are often crystalline. A successful single-crystal X-ray diffraction analysis would provide the definitive solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions, thereby confirming the connectivity and stereochemistry of the parent molecule. This technique is considered the gold standard for structural determination.

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any starting materials, byproducts, or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for purity assessment. A reversed-phase HPLC method, using a C18 column and a mobile phase gradient of water and acetonitrile (B52724) or methanol (B129727), would be suitable. A UV detector set to one of the absorption maxima of the compound would allow for quantification of its purity.

Gas Chromatography (GC): Given the volatility of the compound, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) could also be employed for purity analysis. GC-MS would have the added advantage of providing mass spectral data for any separated components, aiding in their identification.

Typical Chromatographic Conditions:

| Technique | Column | Mobile Phase/Carrier Gas | Detection |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water Gradient | UV (e.g., at 270 nm) |

| GC | Capillary (e.g., DB-5) | Helium | FID or MS |

Computational Chemistry and Theoretical Investigations of 2 4 Isocyanatophenoxy 6 Methylpyrazine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(4-isocyanatophenoxy)-6-methylpyrazine, methods like Hartree-Fock (HF) and post-Hartree-Fock methods would be employed to determine its electronic structure. These calculations would yield crucial information such as the molecular orbital energies (HOMO and LUMO), which are vital for predicting the molecule's reactivity. The HOMO-LUMO gap is a key indicator of chemical stability; a large gap suggests high stability, whereas a small gap indicates a higher propensity for chemical reactions.

Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. For this compound, an MEP map would likely show regions of high electron density (negative potential) around the nitrogen atoms of the pyrazine (B50134) ring and the oxygen atom of the ether linkage, indicating sites susceptible to electrophilic attack. Conversely, the area around the highly reactive isocyanate group (-N=C=O) would exhibit a complex potential distribution, highlighting its electrophilic carbon atom, which is prone to nucleophilic attack.

Predicted Electronic Properties This table represents hypothetical data that would be generated from quantum chemical calculations.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | (Value in eV) | Indicates the electron-donating ability. |

| LUMO Energy | (Value in eV) | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | (Value in eV) | Correlates with chemical reactivity and stability. |

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) offers a balance between accuracy and computational cost, making it a powerful tool for investigating reaction mechanisms. For this compound, DFT studies would be crucial for exploring the reaction pathways of its isocyanate group, which is known to react with nucleophiles such as alcohols, amines, and water.

By calculating the potential energy surface, researchers could identify transition states and intermediates for these reactions. For instance, the reaction with an alcohol to form a urethane (B1682113) linkage is of significant interest in polymer chemistry. DFT calculations could determine the activation energy barriers for this process, providing insights into the reaction kinetics. Similarly, the hydrolysis of the isocyanate group to form an amine could be modeled to understand its stability in aqueous environments.

Molecular Dynamics Simulations for Conformational Analysis

The three-dimensional shape and flexibility of a molecule are critical to its function and interactions. Molecular dynamics (MD) simulations can model the conformational landscape of this compound by simulating the atomic motions over time. Such simulations would reveal the preferred dihedral angles between the phenoxy and pyrazine rings and the orientation of the isocyanate group.

MD simulations are often performed in different solvent environments to understand how the surrounding medium affects the molecule's conformation. For example, in a polar solvent, the molecule might adopt a more folded conformation to shield hydrophobic parts, whereas in a non-polar solvent, a more extended conformation might be favored. This information is particularly relevant for understanding its solubility and behavior in different chemical environments. The flexibility of the ether linkage allows for a range of conformations, which could be sampled and analyzed to determine the most stable, low-energy structures.

Conformational Parameters from a Hypothetical MD Simulation This table represents the type of data that would be extracted from MD simulations.

| Dihedral Angle | Average Value (degrees) | Standard Deviation |

|---|---|---|

| C(pyrazine)-O-C(phenyl)-C | (Value) | (Value) |

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which can then be used to interpret experimental data or to identify the molecule. For this compound, time-dependent DFT (TD-DFT) could be used to predict its UV-Vis absorption spectrum. The calculations would identify the electronic transitions responsible for the absorption bands, correlating them with specific molecular orbitals.

Similarly, the vibrational frequencies can be calculated using DFT. This would result in a theoretical infrared (IR) and Raman spectrum. The characteristic vibrational modes, such as the strong asymmetric stretch of the isocyanate group (typically around 2250-2275 cm⁻¹), the C-O-C stretching of the ether linkage, and the various vibrations of the pyrazine and phenyl rings, could be assigned. These predicted spectra are invaluable for confirming the structure of the synthesized compound. NMR chemical shifts (¹H and ¹³C) can also be computed to aid in the structural elucidation.

Predicted Vibrational Frequencies This table shows representative data that would be generated from vibrational frequency calculations.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| N=C=O Asymmetric Stretch | (Value) | Strong, characteristic isocyanate peak. |

| C-O-C Asymmetric Stretch | (Value) | Ether linkage vibration. |

| Pyrazine Ring Breathing | (Value) | Collective vibration of the pyrazine ring. |

Structure-Reactivity Relationship Studies

By combining the insights from electronic structure calculations, DFT, and MD simulations, a comprehensive understanding of the structure-reactivity relationship for this compound can be developed. For instance, by systematically modifying the structure (e.g., changing the substituent on the pyrazine ring) and recalculating the properties, one could establish quantitative structure-activity relationships (QSAR).

These studies would correlate specific molecular descriptors (like the HOMO-LUMO gap, partial atomic charges, or steric parameters) with the molecule's reactivity. For example, it could be determined how the electron-donating or -withdrawing nature of the methyl group on the pyrazine ring influences the electrophilicity of the isocyanate carbon. This would allow for the rational design of new molecules with tailored reactivity for specific applications, such as in the synthesis of polymers or as a chemical probe.

Applications in Materials Science and Polymer Chemistry Involving 2 4 Isocyanatophenoxy 6 Methylpyrazine

Utilization as a Monomer in Polymer Synthesis

There is no available research documenting the use of 2-(4-Isocyanatophenoxy)-6-methylpyrazine as a monomer.

No studies have been found detailing the reaction of this compound with polyols or polyamines to form polyurethanes or polyureas. Consequently, no data on reaction conditions, catalysts, or the properties of any resulting polymers can be provided.

There is no information on the copolymerization of this specific isocyanate with other common diisocyanates or its reaction with various polyols and polyamines to create copolymers with tailored properties.

Development of Functional Polymers with Pyrazine (B50134) and Isocyanate Moieties

While the combination of pyrazine and isocyanate functionalities is of interest for creating functional polymers, no literature specifically describes polymers made from this compound.

No research has been published on the synthesis of polymers from this compound and the subsequent investigation of their optical or electronic properties. Therefore, no data on properties such as absorption, fluorescence, or conductivity are available.

The potential use of this compound as a cross-linking agent has not been reported in any scientific literature.

Role as an Intermediate in Organic Synthesis

There are no documented examples of this compound being used as a building block or intermediate for the synthesis of other organic molecules.

Data Tables

Due to the absence of experimental data for this compound and its derivatives, no data tables can be generated.

Synthesis of Complex Organic Molecules

The isocyanate group (-N=C=O) is a highly reactive functional group that readily participates in addition reactions with nucleophiles such as alcohols, amines, and water, forming urethanes, ureas, and carbamic acids, respectively. This reactivity is central to the role of this compound in the synthesis of more complex organic molecules.

The presence of the methylpyrazine moiety introduces specific electronic and steric properties that can influence the reactivity of the isocyanate group. The pyrazine ring, being an electron-deficient aromatic system, can modulate the electrophilicity of the isocyanate carbon, potentially affecting reaction kinetics compared to standard aromatic isocyanates. lifechemicals.comnih.gov

Table 1: Representative Reactions of the Isocyanate Group in this compound

| Reactant (Nucleophile) | Resulting Linkage | Product Class |

| Alcohol (R-OH) | Urethane (B1682113) (Carbamate) | Polyurethanes, Small Molecule Adducts |

| Amine (R-NH2) | Urea (B33335) | Polyureas, Bioconjugates |

| Water (H2O) | Unstable Carbamic Acid (decomposes to amine and CO2) | Foaming in Polyurethane Synthesis |

| Thiol (R-SH) | Thiocarbamate | Sulfur-containing Polymers |

This table illustrates the fundamental reactions the isocyanate group can undergo, which are key to synthesizing a variety of complex molecules and polymers.

Detailed research findings on the specific reaction kinetics of this compound are not extensively documented in publicly available literature. However, based on the principles of isocyanate chemistry, it can be employed as a versatile building block. For instance, its reaction with diols or polyols would lead to the formation of polyurethanes incorporating the pyrazine unit directly into the polymer backbone. Similarly, reactions with diamines would yield polyureas with the pyrazine moiety as a repeating unit. These reactions pave the way for creating novel polymers with tailored properties derived from the pyrazine core, such as specific thermal behavior or optical properties. nih.gov

Precursors for Advanced Chemical Scaffolds

Beyond its direct use in polymerization, this compound serves as a valuable precursor for creating advanced chemical scaffolds. A chemical scaffold is a core structure upon which various functional groups can be appended to generate a library of related compounds. The pyrazine ring itself is a well-established scaffold in medicinal chemistry and materials science. lifechemicals.comnih.gov

The isocyanate functionality of this compound is the key to its utility as a scaffold precursor. It can be used to "click" the pyrazine-phenoxy unit onto other molecules that possess nucleophilic groups. For example, by reacting it with a multifunctional alcohol or amine, a new, larger scaffold is created, which can then be further functionalized.

Moreover, the pyrazine ring itself can be subject to further chemical transformations, although its electron-deficient nature makes electrophilic substitution challenging. acs.org However, methods like directed ortho-metalation have been developed for functionalizing pyrazine rings. cmu.edu This dual reactivity—at the isocyanate group and potentially at the pyrazine core—makes this compound a highly adaptable precursor for complex, three-dimensional chemical architectures. These scaffolds are of interest in areas such as the development of novel ligands for coordination chemistry or as building blocks for metal-organic frameworks (MOFs). nih.gov

Integration into Coatings, Adhesives, and Elastomers

The primary application for isocyanate-containing compounds in materials science is in the formulation of polyurethanes, which are a cornerstone of the coatings, adhesives, and elastomers industries. nih.govrsc.org The properties of these materials are highly tunable based on the structure of the isocyanate and the polyol used.

By incorporating this compound as a monomer or co-monomer in polyurethane synthesis, it is possible to imbue the resulting material with the specific characteristics of the pyrazine-phenoxy group.

Coatings: In coatings, the rigidity and aromatic nature of the phenoxy-pyrazine unit could contribute to enhanced hardness, chemical resistance, and thermal stability. The pyrazine moiety might also offer unique UV-absorbing properties, potentially improving the coating's resistance to photodegradation.

Adhesives: The strong intermolecular interactions that can be formed by the polar urethane linkages, combined with the potential for pi-pi stacking from the aromatic pyrazine rings, could lead to adhesives with high bond strength and good thermal performance.

Elastomers: In elastomers, the bulky and rigid pyrazine group would likely act as a hard segment within the polymer matrix. The phase separation between these hard segments and the flexible soft segments (derived from the polyol) is what gives polyurethane elastomers their characteristic properties. The specific structure of the pyrazine unit would influence the morphology of this phase separation and, consequently, the mechanical properties of the elastomer, such as its tensile strength and elongation at break.

Table 2: Potential Influence of the this compound Moiety on Material Properties

| Material Application | Potential Property Enhancement | Rationale |

| Coatings | Increased Hardness, Thermal Stability, UV Resistance | Introduction of a rigid, aromatic, heteroaromatic structure into the polymer backbone. |

| Adhesives | Improved Bond Strength, Cohesion | Enhanced intermolecular forces from polar urethane groups and potential for pi-pi stacking. |

| Elastomers | Modification of Hard Segment Domains, Tailored Mechanical Properties | The bulky pyrazine group acts as a distinct hard segment, influencing phase separation morphology. |

Surface Modification and Grafting Applications

The high reactivity of the isocyanate group makes this compound an excellent candidate for surface modification and grafting applications. rsc.orgnih.gov Grafting is a process where molecules are chemically attached to the surface of a material to alter its properties, such as hydrophobicity, biocompatibility, or adhesion. google.com

This compound can be used to graft the pyrazine-phenoxy moiety onto any surface that possesses reactive hydrogen atoms, such as hydroxyl (-OH) or amine (-NH2) groups. This includes a wide range of materials:

Cellulose and Lignin: Natural polymers rich in hydroxyl groups can be functionalized to create new bio-based materials with modified properties. frontiersin.org

Inorganic Oxides: Surfaces like silica (B1680970) (SiO2) and titania (TiO2), which are covered in hydroxyl groups, can be modified to improve their compatibility with organic polymer matrices in composites or to create stationary phases for chromatography.

Other Polymers: Polymers that have been pre-functionalized with hydroxyl or amine groups can be grafted with this compound to introduce the specific properties of the pyrazine ring onto the polymer's surface. researchgate.net

This surface functionalization can be used to control surface energy, introduce specific binding sites, or to create a reactive layer for subsequent chemical reactions. The pyrazine unit, once grafted to a surface, could then act as a coordination site for metal ions, opening up applications in catalysis or sensing.

Emerging Research Directions for 2 4 Isocyanatophenoxy 6 Methylpyrazine

Chemo- and Biocatalysis in Transformations of the Compound

The isocyanate group is a prime target for catalytic transformation. Research could explore the use of metal-based or organocatalysts for reactions such as the formation of urethanes, ureas, and carbamates. Given the presence of the pyrazine (B50134) ring, which can coordinate to metal centers, studies into catalyst deactivation or, conversely, ligand-accelerated catalysis would be of interest.

Biocatalysis offers a green alternative for transforming such molecules. Enzymes like lipases and proteases could be investigated for their ability to catalyze the reaction of the isocyanate group with various nucleophiles under mild conditions. Furthermore, transaminases are used for the biocatalytic synthesis of pyrazine and pyrrole (B145914) precursors, suggesting that enzymatic routes could be developed for the synthesis of the amine precursor to 2-(4-isocyanatophenoxy)-6-methylpyrazine itself.

Potential Catalytic Transformations:

| Reaction Type | Catalyst Type | Potential Product |

| Urethane (B1682113) Formation | Organocatalysts (e.g., DABCO) | Polyurethanes (with diols) |

| Urea (B33335) Formation | Uncatalyzed or mild acid/base | Polyureas (with diamines) |

| Amidation | Lipases (e.g., CAL-B) | Pyrazinamide analogues |

Supramolecular Chemistry and Self-Assembly Strategies

The planar, electron-deficient pyrazine ring, combined with the potential for hydrogen bonding via derivatives of the isocyanate group (e.g., ureas), makes this molecule a candidate for supramolecular chemistry. The pyrazine core can participate in π-π stacking interactions, while the isocyanate can be converted into directional hydrogen bond donors and acceptors. This could enable the design of self-assembling systems like organogels, liquid crystals, or discrete molecular assemblies. Research into the self-assembly of isocyanate-functionalized building blocks, such as those based on silsesquioxanes, has demonstrated the potential for creating ordered nanostructures.

Green Synthesis and Sustainable Chemical Processes for Production

Traditional isocyanate synthesis relies on the highly toxic reagent phosgene (B1210022). A key research direction would be the development of a phosgene-free synthesis route for this compound. This could involve the catalytic carbonylation of a corresponding nitro or amino precursor. Additionally, sustainable approaches to synthesizing the pyrazine core are being explored, such as the dehydrogenative coupling of amino alcohols catalyzed by earth-abundant metals like manganese, which produces only water and hydrogen as byproducts. The use of bio-based starting materials, such as amino acids, to construct the pyrazine ring is another promising avenue for sustainable production.

Comparison of Isocyanate Synthesis Routes:

| Synthesis Route | Precursor | Carbonyl Source | Byproducts | Sustainability Aspect |

| Phosgene Process | Amine | Phosgene (COCl₂) | HCl | Hazardous reagents |

| Reductive Carbonylation | Nitro Compound | Carbon Monoxide (CO) | Varies | Phosgene-free |

| Thermal Cracking | Carbamate (B1207046) | N/A | Alcohol | Phosgene-free |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The interplay between the electron-deficient pyrazine ring and the electrophilic isocyanate group could lead to novel reactivity. Research could investigate intramolecular cyclization reactions, potentially triggered by light or heat, to form new heterocyclic systems. The pyrazine ring itself can undergo C-H functionalization, allowing for further molecular elaboration. The isocyanate group can also participate in unconventional reactions like [2+2] cycloadditions with electron-rich alkenes or act as a dienophile in Diels-Alder reactions.

Advanced Characterization Techniques and In-situ Spectroscopic Monitoring

The high reactivity of the isocyanate group makes in-situ spectroscopic monitoring essential for studying its transformations. Techniques like Fourier-transform infrared (FTIR) spectroscopy are ideal for tracking the disappearance of the characteristic isocyanate peak (~2270 cm⁻¹) and the appearance of urethane or urea carbonyl peaks. This allows for real-time kinetic analysis of polymerization or derivatization reactions. For structural elucidation of complex self-assembled structures or polymers, advanced techniques like solid-state NMR and X-ray diffraction would be crucial.

Potential in Advanced Functional Materials with Pyrazine-Isocyanate Architecture

The combination of the pyrazine and isocyanate moieties provides a blueprint for advanced functional materials.

Polymers: Reaction of the isocyanate with diols or diamines would lead to polyurethanes or polyureas. The pyrazine unit embedded in the polymer backbone could enhance thermal stability and introduce specific electronic properties. Pyrazine-based polymers have already shown promise as high-performance materials for organic solar cells and as cathodes in rechargeable batteries.

Surface Modification: The isocyanate group is highly effective for grafting molecules onto surfaces containing hydroxyl or amine groups (e.g., silica (B1680970), cellulose). This could be used to create functional coatings with tailored properties.

Cross-linkers: As a monofunctional isocyanate, the molecule could be used to end-cap polymer chains or as a reactive component in more complex cross-linking systems for thermoset resins and elastomers.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Isocyanatophenoxy)-6-methylpyrazine, and what critical reaction parameters must be controlled?